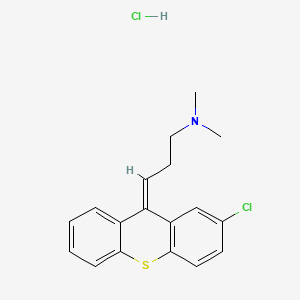

クロルプロチキセン塩酸塩

概要

説明

クロルプロチキセン塩酸塩: は、チオキサンテン系に属する典型的な抗精神病薬です。 主に、統合失調症や双極性障害に関連する急性躁状態などの精神病性障害の治療に使用されます . この化合物は、脳内のセロトニン、ドーパミン、ヒスタミン、ムスカリン、およびアドレナリン受容体など、さまざまな受容体を遮断することにより、その効果を発揮します .

科学的研究の応用

Chlorprothixene hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for studying its chemical properties and reactions.

Biology: The compound is used in biological research to investigate its effects on cellular processes and receptor interactions.

Medicine: Chlorprothixene hydrochloride is extensively studied for its therapeutic effects in treating psychiatric disorders and its potential side effects.

Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.

作用機序

クロルプロチキセン塩酸塩は、脳のシナプス後シナプスの中脳辺縁系ドーパミンD1およびD2受容体を遮断することにより、その効果を発揮します。 この作用は、視床下部および下垂体ホルモンの放出を抑制し、網様体賦活系に影響を与え、基礎代謝、体温、覚醒、血管運動緊張、および嘔吐に影響を与えます . この化合物は、セロトニン、ヒスタミン、ムスカリン、およびアドレナリン受容体も遮断し、抗精神病効果と鎮静効果に貢献します .

生化学分析

Biochemical Properties

Chlorprothixene hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in the release of hypothalamic and hypophyseal hormones . Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Chlorprothixene hydrochloride also interacts with serotonin, histamine, and adrenergic receptors, contributing to its antipsychotic and sedative effects .

Cellular Effects

Chlorprothixene hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, chlorprothixene hydrochloride reduces dopaminergic activity, which is associated with its antipsychotic effects . It also affects serotonin and histamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . These interactions result in altered gene expression and cellular metabolism, contributing to the therapeutic effects of chlorprothixene hydrochloride.

Molecular Mechanism

The molecular mechanism of chlorprothixene hydrochloride involves its binding interactions with various biomolecules. It primarily acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine-mediated neurotransmission . Chlorprothixene hydrochloride also blocks serotonin, histamine, and adrenergic receptors, leading to a reduction in neurotransmitter release and receptor activation . These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways, contributing to its antipsychotic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorprothixene hydrochloride change over time due to its stability, degradation, and long-term impact on cellular function. Chlorprothixene hydrochloride has a half-life of 8-12 hours and is metabolized in the liver . Over time, its concentration decreases, leading to a reduction in its therapeutic effects. Long-term studies have shown that chlorprothixene hydrochloride can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of chlorprothixene hydrochloride vary with different dosages in animal models. At low doses, it exhibits antipsychotic and sedative effects by blocking dopamine and serotonin receptors . At high doses, chlorprothixene hydrochloride can cause toxic or adverse effects, including confusion, hypotension, and tachycardia . Studies have shown that the threshold for these effects varies depending on the species and individual sensitivity of the animals.

Metabolic Pathways

Chlorprothixene hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolites are then excreted through feces and urine . Chlorprothixene hydrochloride interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of chlorprothixene hydrochloride can affect its therapeutic efficacy and potential for adverse effects.

Transport and Distribution

Chlorprothixene hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral or intramuscular administration and is distributed throughout the body . Chlorprothixene hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence its localization and therapeutic effects.

Subcellular Localization

The subcellular localization of chlorprothixene hydrochloride affects its activity and function. It is primarily localized in the brain, where it interacts with dopamine, serotonin, histamine, and adrenergic receptors . Chlorprothixene hydrochloride may also undergo post-translational modifications, which direct it to specific compartments or organelles within the cells . These modifications can influence its binding interactions and overall therapeutic effects.

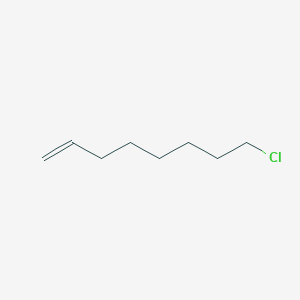

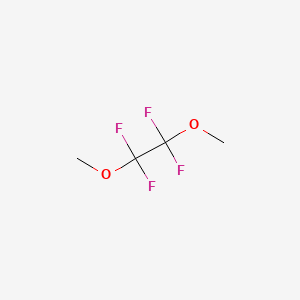

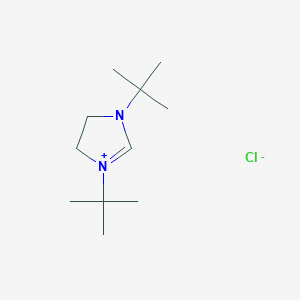

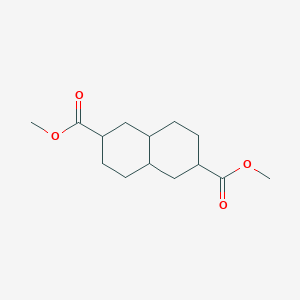

準備方法

合成経路と反応条件: クロルプロチキセン塩酸塩の合成には、2-クロロチオキサンテンとN,N-ジメチル-1,3-プロパンジアミンを反応させることが含まれます。 この反応は通常、目的の生成物が生成されるように、制御された条件下で行われます .

工業生産方法: 工業現場では、クロルプロチキセン塩酸塩の生産は、収率と純度を最大限にするための最適化された反応条件を使用して、大規模合成が行われます。 このプロセスには、最終生成物を塩酸塩の形で得るために、精製、結晶化、および乾燥などのステップが含まれます .

化学反応の分析

反応の種類: クロルプロチキセン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、クロルプロチキセン塩酸塩をその還元形に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成される場合があり、置換反応によってさまざまな置換化合物が生成される可能性があります .

科学研究の応用

クロルプロチキセン塩酸塩は、以下を含む、幅広い科学研究の応用があります。

化学: 分析化学では、その化学的性質と反応を研究するための参照化合物として使用されます。

生物学: この化合物は、生物学研究で、細胞プロセスや受容体相互作用への影響を調査するために使用されます。

医学: クロルプロチキセン塩酸塩は、精神障害の治療における治療効果とその潜在的な副作用について、広く研究されています。

類似化合物との比較

類似化合物:

クロルプロマジン: 同様の受容体遮断効果を持つ別の典型的な抗精神病薬ですが、副作用プロファイルが異なります。

チオリダジン: クロルプロチキセン塩酸塩と構造的に類似していますが、薬理学的特性が異なります。

フルフェナジン: 化学構造が異なりますが、同様の治療効果を持つ強力な抗精神病薬.

独自性: クロルプロチキセン塩酸塩は、特定の受容体遮断プロファイルと、他の典型的な抗精神病薬と比較して比較的低い抗精神病薬の効力により、ユニークです。 制吐効果を示しており、鎮静効果のためにさまざまな臨床環境で使用されています .

特性

CAS番号 |

2461-06-5 |

|---|---|

分子式 |

C18H19Cl2NS |

分子量 |

352.3 g/mol |

IUPAC名 |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChIキー |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

異性体SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

正規SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Key on ui other cas no. |

6469-93-8 |

ピクトグラム |

Acute Toxic |

溶解性 |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

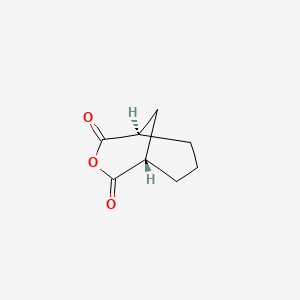

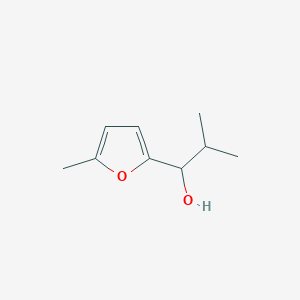

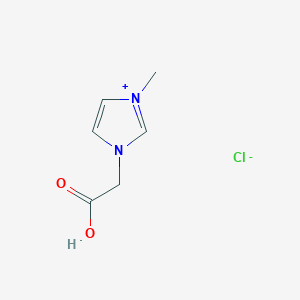

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)

![8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1366391.png)